3-(3-oxo-1,2-benzothiazol-2-yl)propyl N-(4-chlorophenyl)carbamate
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Overview
Description
3-(3-oxo-1,2-benzothiazol-2-yl)propyl N-(4-chlorophenyl)carbamate is a complex organic compound that features a benzothiazole ring fused with a carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-oxo-1,2-benzothiazol-2-yl)propyl N-(4-chlorophenyl)carbamate typically involves the reaction of 3-(3-oxo-1,2-benzothiazol-2-yl)propanoic acid with 4-chlorophenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the formation of the carbamate linkage.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(3-oxo-1,2-benzothiazol-2-yl)propyl N-(4-chlorophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The benzothiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzothiazole ring can be reduced to form alcohols.
Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl carbamates.
Scientific Research Applications
3-(3-oxo-1,2-benzothiazol-2-yl)propyl N-(4-chlorophenyl)carbamate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-(3-oxo-1,2-benzothiazol-2-yl)propyl N-(4-chlorophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-oxo-1,2-benzothiazol-2-yl)propanoic acid
- N-(4-chlorophenyl)carbamate
- 2-(2-oxo-benzothiazol-3-yl)-N-propyl-acetamide
Uniqueness
3-(3-oxo-1,2-benzothiazol-2-yl)propyl N-(4-chlorophenyl)carbamate is unique due to its combined structural features of a benzothiazole ring and a carbamate group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
CAS No. |
199172-95-7 |
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Molecular Formula |
C17H15ClN2O3S |
Molecular Weight |
362.8 g/mol |
IUPAC Name |
3-(3-oxo-1,2-benzothiazol-2-yl)propyl N-(4-chlorophenyl)carbamate |
InChI |
InChI=1S/C17H15ClN2O3S/c18-12-6-8-13(9-7-12)19-17(22)23-11-3-10-20-16(21)14-4-1-2-5-15(14)24-20/h1-2,4-9H,3,10-11H2,(H,19,22) |
InChI Key |
TXMQOQKECRSTSS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2)CCCOC(=O)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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